REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]([NH2:7])=[S:6])[CH3:3].C(=O)(O)[O-].[Na+].[Cl:13][CH2:14][C:15](=O)[CH2:16]Cl>ClCCCl>[ClH:13].[Cl:13][CH2:14][C:15]1[N:7]=[C:5]([CH2:4][N:2]([CH3:3])[CH3:1])[S:6][CH:16]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 118 g
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
ADDITION
|
Details
|
To the filtrate, at ice-bath temperature, was added 131 g
|
Type
|
ADDITION
|
Details
|
of additional 1,2-dichloroethane was added
|
Type
|
TEMPERATURE
|
Details
|
for 1 hour under reflux
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then chilled overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of 1,2-dichloroethane and blown dry, and the solids were dried overnight under vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to obtain 202.5 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |